N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide is a complex organic compound characterized by its unique structure, which includes a picolinamide moiety attached to a methylbenzo bis(thiazole) core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide typically involves the following steps:
Formation of the Methylbenzo Bis(thiazole) Core: This step involves the cyclization of appropriate precursors under specific conditions to form the bis(thiazole) structure.
Attachment of the Picolinamide Moiety: The picolinamide group is introduced through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: A simpler structure with similar thiazole rings.
7-Methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-amine: Shares the bis(thiazole) core but lacks the picolinamide moiety.
Uniqueness
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide is unique due to the combination of the picolinamide group with the methylbenzo bis(thiazole) core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c1-8-17-9-5-6-10-13(12(9)21-8)22-15(18-10)19-14(20)11-4-2-3-7-16-11/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPXSKKCTDZUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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